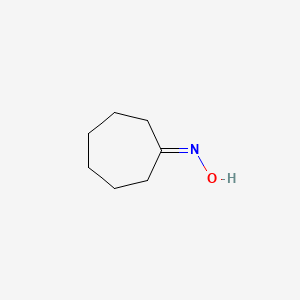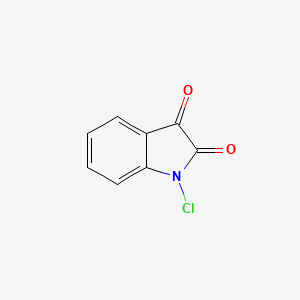
4-Methoxy-3-methylbenzyl chloride
Vue d'ensemble
Description
4-Methoxy-3-methylbenzyl chloride is a chemical compound with the formula C9H11ClO. It has a molecular weight of 170.636 .
Synthesis Analysis
4-Methoxybenzyl chloride undergoes mild oxidative cleavage with ceric ammonium nitrate . It has been used to benzylate the aniline nitrogen and in the synthesis of 1-naphthamide and diarymethanes via Suzuki cross-coupling with potassium aryltrifluoroborates .Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-methylbenzyl chloride consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Chemical Reactions Analysis
4-Methoxybenzyl chloride can undergo mild oxidative cleavage with ceric ammonium nitrate . It has also been used in the synthesis of 1-naphthamide and diarymethanes via Suzuki cross-coupling with potassium aryltrifluoroborates .Physical And Chemical Properties Analysis
4-Methoxy-3-methylbenzyl chloride has a boiling point of 143°C at 25mm and a density of 1.11 g/cm3 .Applications De Recherche Scientifique
Oxidative Debenzylation
4-Methoxy-α-methylbenzyl alcohol, a derivative of 4-Methoxy-3-methylbenzyl chloride, is utilized as a new protecting group for carboxylic acids. The benzyl esters formed from this process demonstrate good hydrolysis yield by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), compatible with several sensitive functional groups (Yoo, Kim Hye, & Kyu, 1990).
Electrosynthesis of Pyridine Derivatives
4-Methoxy-3-methylbenzyl chloride is used in the electrosynthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile. This process involves electrolysis of benzyl chloride derivatives in acetonitrile at platinum electrodes, yielding major pyridine-based products (Batanero, Barba, & Martín, 2002).
Chemical Behavior and Reactions
The study of the reaction rates of 4-methoxybenzyl chloride and its derivatives in various solvents shows zero order in azide ion concentration. These reactions produce azide adducts from the trapping of the 4-methoxybenzyl carbocation intermediate, providing insights into the solvent-induced change in reaction mechanisms (Amyes & Richard, 1990).
Synthesis of Benzylphosphonic Acids
4-Methoxy-3-methylbenzyl chloride is utilized in the Arbuzov rearrangement of triethyl phosphite, leading to the synthesis of benzylphosphonic esters. These esters are characterized by containing hydroxy, carboxy, and methoxy groups in the benzene nucleus, highlighting the versatility of this compound in synthesizing varied chemical structures (Ivanov & Valitova, 1963).
Photocatalytic Oxidation Studies
4-Methoxybenzyl alcohol, related to 4-Methoxy-3-methylbenzyl chloride, shows high conversion and selectivity in photocatalytic oxidation into corresponding aldehydes on a TiO2 photocatalyst under O2 atmosphere. This reaction, effective under both UV and visible lightirradiation, explores the properties of the surface complex as the active center for selective photocatalytic oxidation, demonstrating the potential of 4-Methoxy-3-methylbenzyl chloride derivatives in photocatalytic applications (Higashimoto et al., 2009).
Antimicrobial Activity
Compounds derived from 4-Methoxy-3-methylbenzyl chloride, specifically 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides, have been synthesized and evaluated for antibacterial activity. These compounds demonstrate significant antibacterial activities against various bacterial strains, suggesting the potential use of 4-Methoxy-3-methylbenzyl chloride derivatives in the development of new antimicrobial agents (Mohamed, 2007).
Chlorination Studies
Studies involving the chlorination of aromatic groups in fulvic acid with chloroperoxidase (CPO) have used derivatives of 4-Methoxy-3-methylbenzyl chloride. This research contributes to understanding the formation of chlorinated groups within macromolecules and has implications for environmental chemistry and pollutant analysis (Niedan, Pavasars, & Oberg, 2000).
Stereochemical Analysis in Insecticides
The stereochemical basis of the insecticidal activity of carbamoylated and acylated pyrazolines has been studied using derivatives of 4-Methoxy-3-methylbenzyl chloride. This research provides insights into the specific roles of substituents in the pyrazoline ring for potential insecticidal effects, contributing to the development of more effective and targeted insecticides (Hasan et al., 1996).
Biophotonic Applications
The compound 3,5-Bis(4-methoxybenzylidene)-1-methyl-4-piperidone, related to 4-Methoxy-3-methylbenzyl chloride, demonstrates potential as a biophotonic material. Its structural properties and intermolecular hydrogen bonding patterns offer insights into its application in biophotonic technologies (Nesterov, 2004).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a skin corrosive/irritant and can cause serious eye damage/eye irritation. It also poses specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Mécanisme D'action
Target of Action
4-Methoxy-3-methylbenzyl chloride, also known as 4-(chloromethyl)-1-methoxy-2-methylbenzene, is an organic compound It is often used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
This allows it to participate in various types of reactions, such as nucleophilic substitutions .
Biochemical Pathways
As an intermediate in organic synthesis , it can be involved in a variety of reactions leading to a wide range of products. Therefore, the affected pathways would depend on the specific context of its use.
Result of Action
The molecular and cellular effects of 4-Methoxy-3-methylbenzyl chloride’s action would depend on the specific reactions it is involved in. As a synthetic intermediate, it contributes to the formation of various other compounds .
Action Environment
The action, efficacy, and stability of 4-Methoxy-3-methylbenzyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, the pH of the environment, temperature, and solvent conditions. It should be stored under cool conditions (2-8℃) to maintain its stability .
Propriétés
IUPAC Name |
4-(chloromethyl)-1-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEHNICAPZVKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209554 | |
| Record name | 4-Methoxy-3-methylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60736-71-2 | |
| Record name | 4-Methoxy-3-methylbenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60736-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-methylbenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060736712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-3-methylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60736-71-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















